8-Fluoro-4-hydroxyquinoline
Overview
Description
8-Fluoro-4-hydroxyquinoline is a compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 g/mol . The compound is also known by other names such as 8-Fluoroquinolin-4-ol and 8-Fluoroquinolin-4 (1H)-one .
Synthesis Analysis
The synthesis of this compound has been described in various studies . One method involves the use of ETHYL 1,4-DIHYDRO-8-FLUORO-4-OXOQUINOLINE-3-CARBOXYLATE as a raw material .
Molecular Structure Analysis
The IUPAC name for this compound is 8-fluoro-1H-quinolin-4-one . The InChI string is InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(C(=C1)F)NC=CC2=O .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds containing the 8-hydroxyquinoline moiety are known to undergo numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Physical and Chemical Properties Analysis
This compound has a melting point of 278-282 °C and a predicted boiling point of 316.6±22.0 °C . The compound has a predicted density of 1.366±0.06 g/cm3 . It is a solid at room temperature .
Scientific Research Applications
Fluorescence-Based Sensor Arrays
8-Hydroxyquinoline-based ligands, including those with extended conjugated fluorophores like 8-Fluoro-4-hydroxyquinoline, have been optimized for use in fluorescence-based sensor arrays. These ligands provide turn-on and ratiometric signal outputs, useful for distinguishing between cationic analytes by changes in RGB signal, particularly in blue and green channels (Palacios et al., 2007).
Fluorogenic Properties and Complex Formation
This compound is known for its fluorogenic properties when complexed with metal ions, making it valuable for the detection, separation, and quantitative analysis of metal ions. For example, its complex with aluminum exhibits strong visible emission, useful in the fabrication of organic light-emitting diodes (Park et al., 2016).
Photoinduced Tautomerization and Solvation Effects
Research on 8-Hydroxyquinoline, including its fluorogenic versions, has shown that the lack of fluorescence in certain solvents and its low quantum yield in others can be explained by the photoinduced formation of a nonfluorescent tautomeric form. This process is influenced by solvation effects in different media (Bardez et al., 1997).
Sensing Properties for Metal Ions and Anions
This compound is used extensively in developing fluorescent chemosensors for various metal ions and anions due to its excellent properties for complex formation with different metal ions. It plays a key role in metallo-supramolecular chemistry for recognition and quantitative investigation of cations (Rohini et al., 2020).
Corrosion Detection Applications
In industrial applications, this compound has been successfully used as a fluorescent indicator for detecting corrosion. It shows a fluorescence turn-on mechanism upon forming a chelate with Fe2+/Fe3+ ions, indicative of anodic reactions, making it a valuable tool for in situ corrosion detection (Roshan et al., 2018).
Metallosupramolecular Chemistry
This compound is a versatile ligand in coordination chemistry, finding renewed interest in synthetic coordination chemistry for creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).
Safety and Hazards
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, such as 8-Fluoro-4-hydroxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinolin-4-ol are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
As a fluoroquinoline derivative, it may share some of the mechanisms of other fluoroquinolines, which typically act by inhibiting bacterial DNA-gyrase . .
Biochemical Pathways
Fluoroquinolines are known to interfere with bacterial DNA replication by inhibiting DNA-gyrase , but it is unclear if 8-Fluoroquinolin-4-ol has the same effect
Result of Action
Given its structural similarity to other fluoroquinolines, it may have antibacterial properties . .
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the resulting fluorinated compounds . This suggests that 8-Fluoroquinolin-4-ol may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and participating in biochemical reactions .
Cellular Effects
Given the known properties of fluorinated quinolines, it is plausible that 8-Fluoroquinolin-4-ol could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Properties
IUPAC Name |
8-fluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELWJVKZKSAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978907 | |
Record name | 8-Fluoroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-71-9 | |
Record name | 8-Fluoroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoroquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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